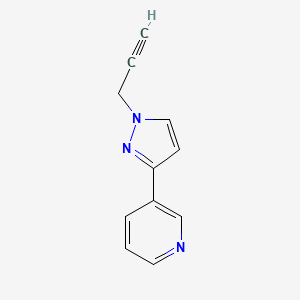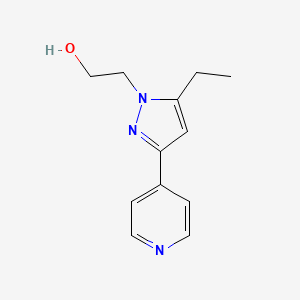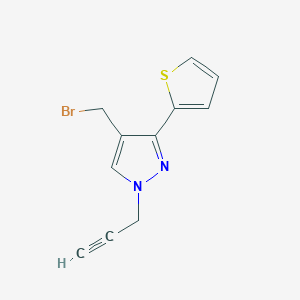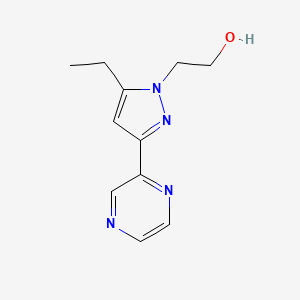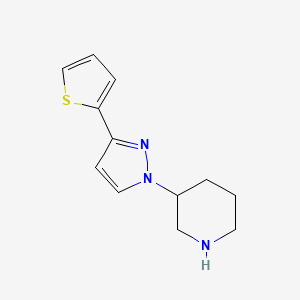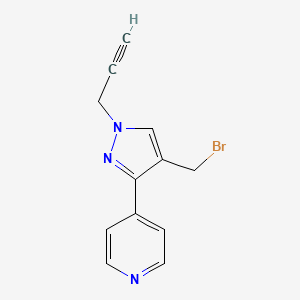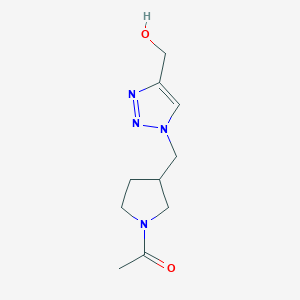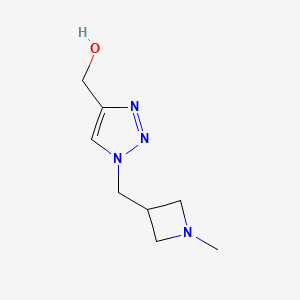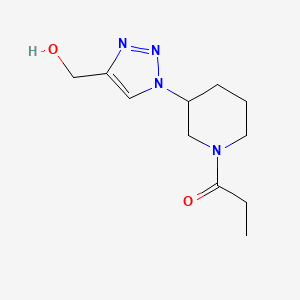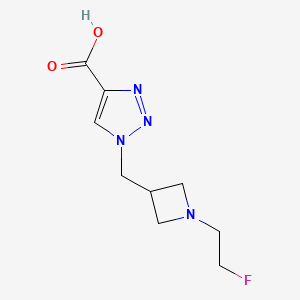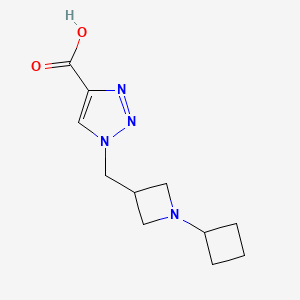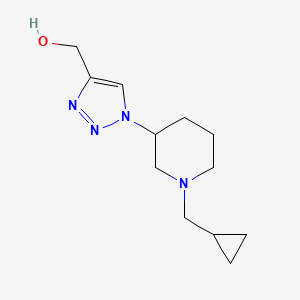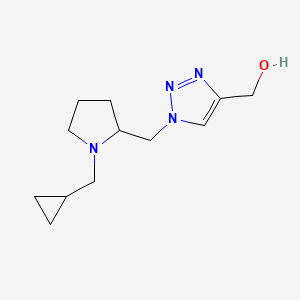![molecular formula C11H15N5 B1482121 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098025-40-0](/img/structure/B1482121.png)
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Overview
Description
“1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” is a heterocyclic compound that contains both imidazo and pyrazole rings. It’s a key structural unit for pharmaceutical, agrochemical, and material science applications .
Synthesis Analysis
The synthesis of “1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
Molecular Structure Analysis
The molecular structure of “1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” is characterized by the presence of both imidazo and pyrazole rings. The molecular formula is C10H13N3.
Chemical Reactions Analysis
The chemical reactions involving “1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles .
Scientific Research Applications
Synthesis and Structural Characterization
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is part of a broader class of compounds known for their diverse synthetic applications and potential biological activities. Novel heterocyclic compounds containing the pyrazole unit have been synthesized, exploring cyclizations and cyclocondensations to yield a variety of derivatives, including substituted pyrimidines and imidazoles, indicating the versatility of the core structure for chemical modifications (Svetlik & Liptaj, 2002).
Potential Biological Activities
Research has highlighted the synthesis and cytotoxic characterization of imidazo[1,2-b]pyrazole-7-carboxamides, showing significant in vitro cytotoxicity against various cancer cell lines. This suggests potential therapeutic applications in cancer treatment, with specific analogues demonstrating sub-micromolar activities, highlighting the importance of the structure-activity relationship (SAR) in drug development (Demjén et al., 2018).
Antimicrobial and Antifungal Activities
Efficient synthetic routes have been developed for imidazo[1,2-b]pyrazole derivatives, showing significant antimicrobial and antifungal activities. These compounds have been evaluated against a panel of pathogenic strains, with some demonstrating excellent inhibitory actions, indicating their potential as antimicrobial and antifungal agents (Prasad, Kalola, & Patel, 2018).
Antimalarial Activity
In the realm of antimalarial research, certain imidazo[1,2-b]pyrazole derivatives have exhibited excellent activity against Plasmodium falciparum strains. This highlights their potential in developing new antimalarial therapies, addressing the urgent need for novel drugs due to increasing resistance to existing treatments (Prasad, Kalola, & Patel, 2018).
properties
IUPAC Name |
1-cyclopentylimidazo[1,2-b]pyrazole-7-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c12-10(13)9-7-14-16-6-5-15(11(9)16)8-3-1-2-4-8/h5-8H,1-4H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBGLXOCJLRPOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=C(C=N3)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



